Boc-5-fluoro-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

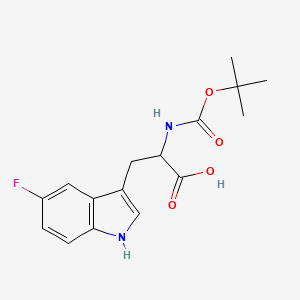

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67337-05-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67337-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-5-fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and extrapolated chemical properties of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan). Due to the limited availability of specific experimental data for this particular derivative, this document combines reported information with established principles of amino acid and peptide chemistry to offer a reliable resource for laboratory applications.

Core Chemical Properties

This compound is a synthetic derivative of the essential amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group modifies its chemical and biological characteristics, making it a valuable tool in peptide synthesis and drug discovery.

Quantitative Data Summary

While specific experimental values for this compound are not widely published, the following table summarizes its known properties and provides estimated values based on related compounds.

| Property | Value | Source/Basis |

| CAS Number | 67337-05-7 | [1][2] |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [2] |

| Molecular Weight | 322.33 g/mol | [2] |

| Appearance | Pale solid (likely white to off-white powder) | [3] |

| Melting Point | Data not available (likely >150 °C, decomposition may occur) | Inferred from related Boc-amino acids. |

| Boiling Point | 538.3±50.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, THF, Ethyl Acetate, Methanol); Sparingly soluble in water. | [4][5] |

| Stability | Stable under neutral and basic conditions; Labile to strong acids (e.g., TFA, HCl).[6][][8] | General stability of the Boc protecting group.[6][][8] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound.

Synthesis: N-Boc Protection of 5-fluoro-DL-tryptophan

This protocol describes a standard procedure for the N-terminal protection of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc anhydride).[9][10]

Materials:

-

5-fluoro-DL-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

5% aqueous citric acid solution or 1N HCl

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Add a base, such as triethylamine (1.5 equivalents) or an aqueous solution of sodium hydroxide, to the mixture to adjust the pH to approximately 9-10.[]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution while stirring at room temperature.

-

Allow the reaction to proceed for 2-4 hours, monitoring its completion by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and perform an initial extraction with a nonpolar organic solvent like ether or hexane to remove unreacted Boc anhydride and byproducts.

-

Carefully acidify the aqueous layer to a pH of 2-3 using a cold 5% citric acid solution or 1N HCl.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification: Flash Chromatography

The crude product can be purified using silica gel flash chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Methanol (optional)

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a silica gel column packed in a nonpolar solvent system (e.g., hexane/ethyl acetate).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small percentage of methanol may be required for elution.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the tryptophan side chain protons, and the aromatic protons of the 5-fluoroindole ring.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, as well as the carbons of the tert-butyl group and the tryptophan moiety.

-

¹⁹F NMR: A key analytical technique for this compound, the fluorine NMR spectrum will exhibit a singlet, providing a sensitive probe for the electronic environment of the fluorine atom.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable method for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 323.14.

Signaling Pathways and Biological Relevance

Tryptophan and its analogs are precursors and modulators of significant biological signaling pathways, primarily the serotonin and kynurenine pathways.[11][12][13] The introduction of a fluorine atom can alter the metabolic fate and receptor interactions of the molecule.

Tryptophan Metabolism Overview

The following diagram illustrates the major metabolic pathways of tryptophan. 5-fluoro-DL-tryptophan would be expected to interact with the enzymes of these pathways, potentially acting as a substrate or an inhibitor. The Boc protecting group would render it inactive until its removal.

Caption: Major metabolic pathways of tryptophan.

Experimental Workflow for Studying Tryptophan Analog Incorporation

The following diagram outlines a general workflow for investigating the effects of a tryptophan analog like 5-fluoro-DL-tryptophan (after deprotection) in a biological system, such as cell culture.

Caption: Workflow for studying tryptophan analog effects.

References

- 1. 67337-05-7 this compound AKSci 7906AE [aksci.com]

- 2. 2-[(tert-butoxycarbonyl)amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | 67337-05-7 [chemicalbook.com]

- 3. amateksci.com [amateksci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

A Technical Guide to Boc-5-fluoro-DL-tryptophan: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-fluoro-DL-tryptophan is a synthetically modified amino acid that holds significant value in the fields of peptide chemistry, drug discovery, and biochemical research. As a derivative of the essential amino acid tryptophan, it is characterized by two key modifications: a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The fluorine substitution offers a unique biophysical probe for techniques like ¹⁹F NMR spectroscopy and can modulate the biological activity and metabolic stability of peptides. The Boc group is a crucial element in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acids into complex peptide chains.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis and incorporation into peptides, and its role as a tool in studying biological pathways.

Physicochemical Properties

Quantitative data for this compound is often presented for its individual enantiomers. The DL-form is a racemic mixture of the D- and L-isomers.

| Property | Boc-5-fluoro-L-tryptophan | Boc-5-fluoro-D-tryptophan | 5-Fluoro-DL-tryptophan (unprotected) |

| CAS Number | 53478-53-8[1] | 114926-41-9 | 154-08-5[2] |

| Molecular Formula | C₁₆H₁₉FN₂O₄[3] | C₁₆H₁₉FN₂O₄ | C₁₁H₁₁FN₂O₂[2] |

| Molecular Weight | 322.33 g/mol [3] | 322.33 g/mol | 222.22 g/mol [2] |

| Appearance | White to off-white powder | Not specified | Slightly off-white to brown powder or crystals[2] |

| Melting Point | Not specified | Not specified | 261 °C[2] |

| Solubility | Generally soluble in organic solvents like DCM, DMF, and THF.[4] Solubility in aqueous solutions is limited but can be enhanced in basic or acidic conditions. | Generally soluble in organic solvents like DCM, DMF, and THF.[4] Solubility in aqueous solutions is limited but can be enhanced in basic or acidic conditions. | Sparingly soluble in water. |

| Storage | 2-8°C, protect from light and moisture. | 2-8°C, protect from light and moisture. | 2-8°C[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

5-fluoro-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.

-

Boc Protection: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, add water to the mixture and perform a primary extraction with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-SPPS. The following is a general protocol for a manual synthesis cycle.

Materials:

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Nα-Boc protected amino acids (including this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Isopropanol (IPA)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Neutralize the resin with a 10% solution of DIEA in DCM for 2 minutes, repeated twice.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid (e.g., this compound) (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Biological Significance and Applications

Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine). 5-Fluoro-DL-tryptophan, as an analog of tryptophan, can be utilized by the same enzymatic machinery, making it a valuable tool for studying the serotonin pathway. It can act as a competitive inhibitor or be incorporated into biomolecules to act as a tracer. The fluorine atom provides a sensitive NMR handle for studying protein dynamics and interactions.

Serotonin Synthesis Pathway

The synthesis of serotonin from tryptophan involves two main enzymatic steps. 5-Fluorotryptophan can enter this pathway as a substrate analog for tryptophan hydroxylase.

Caption: Serotonin synthesis pathway with 5-fluorotryptophan as an analog.

Conclusion

This compound is a versatile chemical tool with significant applications in peptide synthesis and biochemical studies. Its unique combination of a fluorine label and a Boc protecting group allows for the creation of novel peptides with tailored properties and facilitates the investigation of complex biological systems. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to leverage the potential of this powerful amino acid derivative in their scientific endeavors.

References

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. 5-FLUORO-DL-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 3. L-N-Boc-5-fluorotryptophan | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

An In-depth Technical Guide to the Synthesis of Boc-5-fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(tert-butoxycarbonyl)-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom into the indole ring of tryptophan can significantly modulate the parent molecule's pharmacological properties, including metabolic stability and binding affinity. This guide details the necessary experimental protocols, presents quantitative data in a clear format, and illustrates the synthetic workflow.

The synthesis is presented as a three-stage process:

-

Synthesis of 5-Fluoroindole: The foundational heterocyclic precursor.

-

Synthesis of 5-Fluoro-DL-tryptophan: Introduction of the amino acid side chain.

-

Boc Protection of 5-Fluoro-DL-tryptophan: Installation of the tert-butoxycarbonyl protecting group on the α-amino group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Synthesis of 5-Fluoroindole-3-gramine (5-Fluoro-gramine) | 5-Fluoroindole | 5-Fluoro-gramine | 192.23 | 90-95 |

| 2 | Synthesis of Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 5-Fluoro-gramine | Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 378.38 | 75-85 |

| 3 | Synthesis of 5-Fluoro-DL-tryptophan | Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate | 5-Fluoro-DL-tryptophan | 222.22 | 70-80 |

| 4 | Synthesis of this compound | 5-Fluoro-DL-tryptophan | This compound | 322.33 | 85-95 |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of tryptophan and its derivatives.

Step 1: Synthesis of 5-Fluoro-gramine (Mannich Reaction)

This procedure is adapted from the standard synthesis of gramine.

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoroindole (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up. Cool the mixture to room temperature.

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (1.2 eq) to the reaction mixture while maintaining the temperature below 40°C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and make it alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature remains low.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum desiccator to yield 5-fluoro-gramine as a solid.

Step 2: Synthesis of Diethyl 2-acetamido-2-((5-fluoro-1H-indol-3-yl)methyl)malonate

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve diethyl acetamidomalonate (1.1 eq) in anhydrous toluene.

-

Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at room temperature.

-

Formation of the Malonate Anion: Heat the mixture to 80-90°C and stir for 1 hour.

-

Addition of 5-Fluoro-gramine: Add a solution of 5-fluoro-gramine (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture under reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

Step 3: Synthesis of 5-Fluoro-DL-tryptophan

-

Hydrolysis and Decarboxylation: Dissolve the product from Step 2 (1.0 eq) in an excess of 4M aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture under reflux for 8-12 hours.

-

Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a water/ethanol mixture to yield pure 5-fluoro-DL-tryptophan.

Step 4: Synthesis of this compound

This protocol is adapted from the standard procedure for the Boc protection of amino acids.[1]

-

Reaction Setup: Suspend 5-fluoro-DL-tryptophan (1.0 eq) in a mixture of dioxane and water (1:1).

-

Base Addition: Add 1M sodium hydroxide solution until the amino acid is completely dissolved and the solution is basic (pH 9-10).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the stirred solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, maintaining the pH between 9 and 10 by the periodic addition of 1M sodium hydroxide solution.

-

Work-up: Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

Caption: Overall synthetic workflow for this compound.

Caption: Boc protection of 5-fluoro-DL-tryptophan.

References

The Dichotomous Role of Boc-5-fluoro-DL-tryptophan: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-5-fluoro-DL-tryptophan is a chemically modified analog of the essential amino acid tryptophan. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino acid suggests its primary role as a synthetic intermediate in peptide synthesis and drug development. It is presumed that for biological activity, the Boc group is cleaved in vivo or in vitro to yield 5-fluoro-DL-tryptophan. This guide, therefore, focuses on the anticipated mechanism of action of the deprotected active molecule, 5-fluoro-DL-tryptophan, which can act as a substrate for key enzymes in major tryptophan metabolic pathways, potentially leading to cytotoxic and neuromodulatory effects. This document summarizes the current understanding, details relevant experimental protocols, and provides visual representations of the implicated biochemical pathways.

Note on the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis to prevent the amine group from reacting during chemical modifications of other parts of the molecule. It is generally stable under basic and nucleophilic conditions but is readily removed by acids. While enzymatic removal of Boc groups is not a well-documented general phenomenon, it is a critical consideration for the biological activity of Boc-protected compounds. This guide operates under the central hypothesis that the biological effects of this compound are mediated by its deprotected form, 5-fluoro-DL-tryptophan.

Introduction to Tryptophan Metabolism

L-tryptophan is an essential amino acid that serves as a precursor for protein synthesis and is metabolized through two primary pathways with significant physiological roles: the kynurenine pathway and the serotonin pathway.

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] It produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which are involved in immune regulation and neuroactivity.[2][3]

-

The Serotonin Pathway: A minor but critical pathway, it leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[] The initial and rate-limiting step is catalyzed by the enzyme tryptophan hydroxylase (TPH).[5]

Presumed Mechanism of Action of 5-fluoro-DL-tryptophan

Following the presumed removal of the Boc group, 5-fluoro-DL-tryptophan, as a tryptophan analog, can interact with the enzymes of the major tryptophan metabolic pathways. The biological effects will be stereoisomer-dependent.

Interaction with the Kynurenine Pathway

The L-isomer of 5-fluorotryptophan has been shown to be a substrate for both IDO1 and TDO2, the rate-limiting enzymes of the kynurenine pathway. The D-isomer, however, is not a substrate for these enzymes. The metabolism of L-5-fluorotryptophan by these enzymes would lead to the formation of fluorinated kynurenine analogs. The downstream consequences of these fluorinated metabolites are not well-characterized but could potentially disrupt the normal physiological functions of the kynurenine pathway.

Interaction with the Serotonin Pathway

5-fluorotryptophan can also act as a substrate for tryptophan hydroxylase (TPH), the initial enzyme in the serotonin synthesis pathway. This would lead to the formation of 5-fluoro-5-hydroxytryptophan, and subsequently, 5-fluoroserotonin. The incorporation of a fluorine atom into serotonin can alter its binding affinity for serotonin receptors and its reuptake by the serotonin transporter (SERT), thereby modulating serotonergic neurotransmission. Additionally, 5-fluoro-L-tryptophan has been shown to compete with tryptophan for binding to the 5HT2 receptor, which is involved in serotonin synthesis.[6]

Incorporation into Proteins and Cytotoxicity

Exogenous 5-fluorotryptophan can be incorporated into proteins in place of tryptophan during normal protein synthesis.[7] This can lead to the production of malfunctioning enzymes and other proteins, resulting in nonspecific cytotoxicity.[7]

Quantitative Data

There is a notable lack of specific quantitative data, such as IC50 or Ki values, for the inhibitory activity of this compound or 5-fluoro-DL-tryptophan on IDO1, TDO2, or TPH in the public domain. The available quantitative data typically pertains to other known inhibitors of these enzymes.

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism Pathways

Caption: Overview of Tryptophan Metabolism and the Presumed Role of this compound.

Experimental Workflow for IDO1 Activity Assay

Caption: General workflow for determining IDO1 enzyme activity.

Experimental Protocols

IDO1 Enzyme Activity Assay (Cell-Based)

This protocol is adapted from established methods for measuring IDO1 activity in cell lysates.

1. Cell Culture and Induction:

- Culture human cancer cells (e.g., SK-OV-3) known to express IDO1 in appropriate media.

- To induce IDO1 expression, treat cells with interferon-gamma (IFN-γ) at a concentration of 100 ng/mL for 24-48 hours.

2. Preparation of Cell Lysate:

- Harvest the cells and wash with phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing a protease inhibitor cocktail).

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the cytosolic fraction with IDO1. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Enzyme Reaction:

- Prepare a reaction mixture containing:

- 50 mM Potassium Phosphate Buffer (pH 6.5)

- 20 µM Methylene Blue

- 10 mM Ascorbic Acid

- 100 U/mL Catalase

- 200 µM L-tryptophan (or L-5-fluorotryptophan as the substrate)

- In a 96-well plate, add 50 µL of cell lysate and 50 µL of the reaction mixture.

- Incubate the plate at 37°C for 1-2 hours.

4. Reaction Termination and Sample Preparation:

- Stop the reaction by adding 10 µL of 30% trichloroacetic acid.

- Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

- Centrifuge the plate at 10,000 x g for 10 minutes.

5. HPLC Analysis of Kynurenine:

- Analyze the supernatant for kynurenine concentration using reverse-phase HPLC with UV detection at 360 nm.

- The mobile phase can consist of a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate with acetic acid).

- Quantify kynurenine levels by comparing the peak area to a standard curve of known kynurenine concentrations.

Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric)

This continuous assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan (5-HTP).

1. Reagents:

- Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.2 M ammonium sulfate, 1 mM DTT, and 25 µg/mL catalase.

- Substrate Solution: L-tryptophan (or L-5-fluorotryptophan) in assay buffer.

- Cofactor Solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and ferrous ammonium sulfate in assay buffer.

- Enzyme: Purified TPH.

2. Assay Procedure:

- In a quartz cuvette, combine the assay buffer, substrate solution, and cofactor solution.

- Initiate the reaction by adding the TPH enzyme.

- Immediately measure the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm using a spectrofluorometer.

- The rate of fluorescence increase is proportional to the TPH activity.

Analysis of Serotonin and Metabolites by HPLC-ECD

This method allows for the sensitive detection of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

1. Sample Preparation (e.g., Brain Tissue):

- Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Filter the supernatant through a 0.22 µm filter.

2. HPLC System:

- A reverse-phase C18 column.

- An electrochemical detector (ECD) with a glassy carbon working electrode.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of sodium phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid), with the pH adjusted to be acidic.

- Flow Rate: Typically 0.8-1.2 mL/min.

- Detector Potential: Set at an oxidizing potential (e.g., +0.65 V) to detect serotonin and 5-HIAA.

4. Quantification:

- Inject the prepared sample onto the HPLC system.

- Identify and quantify the peaks corresponding to serotonin and 5-HIAA by comparing their retention times and peak areas to those of known standards.

Conclusion

This compound is a valuable synthetic tool for the introduction of 5-fluorotryptophan into peptides and other molecules. Its biological mechanism of action is presumed to be that of its deprotected form, 5-fluoro-DL-tryptophan. This analog can enter the major metabolic pathways of tryptophan, acting as a substrate for key enzymes and leading to the production of fluorinated metabolites. Furthermore, its incorporation into proteins can induce cytotoxicity. The L- and D-isomers are expected to have different activities, particularly in the kynurenine pathway. Further research is required to determine the in vivo fate of the Boc group and to quantify the specific effects of 5-fluoro-DL-tryptophan and its metabolites on cellular signaling and physiological outcomes.

References

- 1. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 5. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of serotonin and 5-hydroxyindole-3-acetic acid in human urine by automated precolumn derivatization and semi-microbore column liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Boc-5-fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-fluoro-DL-tryptophan is a chemically modified amino acid that serves as a versatile building block and research tool in a variety of scientific disciplines. The incorporation of a fluorine atom at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus grant this molecule unique properties that are leveraged in peptide synthesis, drug discovery, and biophysical studies. This guide provides a comprehensive overview of the core applications of this compound and its deprotected derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Core Applications

The utility of 5-fluorotryptophan derivatives spans several key areas of research:

-

Peptide and Protein Chemistry: The Boc-protected form is a crucial reagent in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a fluorinated tryptophan analog into peptide chains.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Once incorporated into a peptide or protein, the fluorine atom acts as a sensitive probe for studying protein structure, dynamics, and ligand binding.[1][2] The absence of a natural fluorine background in biological systems provides a clear window for NMR analysis.

-

Drug Discovery and Development: As an analog of the essential amino acid tryptophan, 5-fluorotryptophan can be used to synthesize novel therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4] Its structural similarity to serotonin precursors makes it a valuable tool in neuroscience research.

-

Metabolic Pathway Analysis: Fluorinated tryptophan analogs can be used to probe the activity of enzymes in the serotonin and kynurenine pathways, offering insights into metabolic fluxes and the effects of potential inhibitors.[5]

-

Analytical Chemistry: Due to its distinct mass, 5-fluorotryptophan can be used as an internal standard for the accurate quantification of tryptophan and its metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS).[6]

Quantitative Data

The introduction of a fluorine atom into the tryptophan indole ring can modulate its biochemical and biophysical properties. The following tables summarize key quantitative data related to the use of 5-fluorotryptophan in various experimental contexts.

Table 1: Protein-Ligand Binding Affinities

| Protein Target | Ligand | Dissociation Constant (K_d) | Fold Change vs. L-Tryptophan | Reference |

| RibU (Riboflavin Transporter) | L-Tryptophan | ~1 nM | - | [7] |

| RibU (Riboflavin Transporter) | 5-Fluoro-L-tryptophan | ~15 nM | 15-fold decrease in affinity | [7][8] |

| SH3 Domain | SOS PepS1 | 70 µM (unlabeled) | - | [9] |

| SH3 Domain (5-F-Trp labeled) | SOS PepS1 | 150 µM | 2.1-fold decrease in affinity | [9] |

| Human Serum Albumin | L-Tryptophan | ~1.3 x 10⁻⁵ M | - | [7] |

Table 2: ¹⁹F NMR Relaxation Rates of 5-Fluoro-L-tryptophan (5F-L-Trp)

| Sample | Longitudinal Relaxation Rate (R₁) | Transverse Relaxation Rate (R₂) | Reference |

| Free 5F-L-Trp in solution | 0.75 s⁻¹ | 0.89 s⁻¹ | [10] |

| 5F-L-Trp labeled Cyclophilin A | ~1.2 s⁻¹ | 65 s⁻¹ | [10] |

Experimental Protocols

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual steps for incorporating this compound into a peptide chain using a standard Boc/Bzl protection strategy on a Merrifield resin.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

This compound

-

Other required Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Piperidine (for deformylation if Trp(For) is used)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[11]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Neutralize the resulting TFA salt by washing the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Amino Acid Coupling (this compound):

-

Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate coupling.

-

Agitate at room temperature for 1-2 hours. Monitor completion with a Kaiser test.[11]

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After synthesis is complete, dry the peptide-resin.

-

Treat the resin with a strong acid cleavage cocktail (e.g., HF or TFMSA) containing appropriate scavengers at 0°C for 1-2 hours.

-

Remove the acid by evaporation.

-

Precipitate the crude peptide with cold diethyl ether and wash several times.[11]

-

Dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of 5-Fluorotryptophan into Proteins for NMR Studies

This protocol describes the expression of a protein with incorporated 5-fluorotryptophan in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9)

-

5-fluoroindole

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

-

Cell Culture: Grow the transformed E. coli in minimal media supplemented with necessary antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Addition of 5-fluoroindole: Just prior to induction, add 5-fluoroindole to the culture. The final concentration will need to be optimized but is typically in the µg/mL to mg/mL range.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Protein Purification: Purify the 5-fluorotryptophan-labeled protein using standard protocols optimized for the unlabeled protein. Mass spectrometry can be used to confirm the incorporation of the fluorinated analog.

Signaling and Metabolic Pathways

Serotonin Synthesis Pathway

5-fluorotryptophan can enter the serotonin synthesis pathway as an analog of tryptophan. The key enzymatic steps are outlined below. The presence of the fluorine atom can alter the kinetics of these reactions.

Caption: Enzymatic conversion of tryptophan to serotonin.[5][13]

Experimental and Logical Workflows

Boc-SPPS Workflow

The cyclical nature of Boc solid-phase peptide synthesis is a fundamental concept for researchers in this field.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.[11][12]

¹⁹F NMR for Ligand Binding Workflow

This diagram illustrates the logical flow of a typical experiment using a 5-fluorotryptophan labeled protein to study ligand binding.

Caption: Workflow for determining ligand binding affinity using ¹⁹F NMR.[1][9]

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in chemical biology, drug discovery, and materials science. Its ability to be readily incorporated into peptides and proteins provides a gateway to detailed biophysical studies using ¹⁹F NMR. Furthermore, its role as a precursor for novel therapeutics, particularly for CNS disorders, underscores its importance in medicinal chemistry. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this fluorinated amino acid in their work. As synthetic methodologies and analytical techniques continue to advance, the applications of this compound are poised to expand even further.

References

- 1. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]

- 2. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]

- 4. N-valproyl-L-tryptophan for CNS-targeting: synthesis, characterization and efficacy in vitro studies of a new potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. drkumardiscovery.com [drkumardiscovery.com]

An In-depth Technical Guide to Boc-5-fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a synthetic amino acid derivative of significant interest in peptide synthesis, drug discovery, and biochemical research. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a racemic mixture of the D and L enantiomers of 5-fluorotryptophan with the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions of the amino group during peptide bond formation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | N/A |

| Molecular Weight | 322.33 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide | N/A |

| Storage | Store at 2-8°C, protected from light and moisture | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 5-fluoro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. While a specific detailed protocol for the DL-racemate was not found in the reviewed literature, a general and widely applicable method for the Boc protection of amino acids can be adapted.

Experimental Protocol: General Boc Protection of an Amino Acid

This protocol is a standard procedure for the N-Boc protection of amino acids and is expected to be effective for 5-fluoro-DL-tryptophan.

Materials:

-

5-fluoro-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.

-

Boc₂O Addition: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, add water to the mixture.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

A related synthesis for the radiolabeled L- and D-5-[¹⁸F]fluorotryptophan from a Boc/tBu protected precursor has been reported, which further supports the feasibility of this synthetic strategy.[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.

| Spectroscopic Data | Description | Reference |

| ¹⁹F NMR | The fluorine atom at the 5-position of the indole ring provides a unique spectroscopic handle. In a study on 5-fluoro-dl-tryptophan, the principal components of the ¹⁹F chemical shielding tensor were reported as σ₁₁=0.9, σ₂₂=-63.3, and σ₃₃=-82.9 ppm relative to TFA in D₂O.[4] | [4] |

| ¹H NMR & ¹³C NMR | Standard proton and carbon NMR would be used to confirm the presence of the Boc protecting group and the overall structure of the molecule. Expected signals would include those from the indole ring, the amino acid backbone, and the tert-butyl group of the Boc moiety. | N/A |

| Mass Spectrometry | Mass spectrometry would be used to confirm the molecular weight of the compound (322.33 g/mol ). | N/A |

Applications in Research and Drug Development

This compound is a valuable building block and probe in various scientific disciplines.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Boc protecting group allows for the controlled, stepwise addition of the fluorinated tryptophan analog into a peptide sequence. The fluorine atom can serve as a useful probe for studying peptide structure and interactions via ¹⁹F NMR.

Biological Probe

The incorporation of 5-fluorotryptophan into proteins allows for the study of protein structure, dynamics, and ligand binding using ¹⁹F NMR spectroscopy.[5] The fluorine atom is a sensitive probe of the local electronic environment. While studies have primarily focused on the incorporation of 5-fluorotryptophan itself, this compound is the necessary precursor for its site-specific introduction during peptide synthesis.

Potential Therapeutic Applications

Fluorinated analogs of amino acids are of interest in drug development due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity. While specific biological activity data for this compound is not extensively reported, studies on fluorinated tryptophan analogs have shown inhibitory activity against various enzymes. For example, fluorinated tryptophans have been investigated as inhibitors of tryptophanyl tRNA synthetase.[6]

Experimental Workflow: Incorporation into a Peptide and ¹⁹F NMR Analysis

The following diagram illustrates a typical workflow for utilizing this compound in peptide synthesis and subsequent analysis.

Signaling Pathways and Biological Interactions

While no specific signaling pathways directly involving this compound have been detailed in the literature, its deprotected form, 5-fluorotryptophan, can act as an analog of tryptophan and potentially interact with pathways involving this essential amino acid.

Tryptophan Metabolism and Potential Interactions

Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and for the kynurenine pathway. 5-Fluorotryptophan has been shown to be a substrate for indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine pathway.[2][3] This suggests that peptides containing 5-fluorotryptophan could potentially modulate these pathways.

Conclusion

This compound is a versatile and valuable tool for chemical biologists, medicinal chemists, and researchers in drug development. Its utility in peptide synthesis allows for the introduction of a fluorinated probe for detailed structural and functional studies of peptides and proteins. While further research is needed to fully elucidate its specific biological activities, its potential to interact with key metabolic pathways involving tryptophan makes it an intriguing candidate for the development of novel therapeutics and diagnostic agents.

References

- 1. goldbio.com [goldbio.com]

- 2. Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes for indoleamine and tryptophan 2,3-dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Fluorinated Tryptophan Toolbox: An In-depth Guide to a Unique Bioprobe

A comprehensive overview of the discovery, synthesis, and application of fluorinated tryptophan analogs for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine atoms into amino acids has revolutionized our ability to probe the intricate world of protein structure, function, and dynamics. Among these powerful tools, fluorinated tryptophan analogs stand out for their unique spectroscopic properties, making them invaluable assets in fields ranging from structural biology to drug discovery. This technical guide provides a deep dive into the history, synthesis, and multifaceted applications of these remarkable molecules.

A Journey of Discovery: A Historical Timeline

The exploration of fluorinated tryptophans began as an extension of the broader field of fluorinated amino acid chemistry. While a precise, linear timeline for the discovery of each positional isomer is not definitively documented in a single source, key milestones can be pieced together from the scientific literature. The early exploration of fluorinated amino acids dates back to the mid-20th century, with a surge of interest in their potential as biological probes and therapeutic agents. The synthesis of 5- and 6-fluorotryptophan labeled with fluorine-18 was reported as early as 1972, indicating that their non-radioactive counterparts were likely known by or before this time. The development of synthetic routes to 4- and 7-fluorotryptophan followed, expanding the palette of available probes. These pioneering efforts laid the groundwork for the widespread use of fluorinated tryptophans in modern biochemical and biomedical research.

Physicochemical Properties: A Comparative Overview

The position of the fluorine atom on the indole ring of tryptophan subtly yet significantly alters its physicochemical properties. These differences are crucial for selecting the appropriate analog for a specific application. The following table summarizes key properties for the four main positional isomers of monofluorotryptophan.

| Property | 4-Fluorotryptophan | 5-Fluorotryptophan | 6-Fluorotryptophan | 7-Fluorotryptophan |

| pKa (Indole NH) | ~16.9 | ~16.6 | ~16.7[1] | ~17.2 |

| Hydrophobicity (LogD at pH 7.4) | More hydrophobic than tryptophan | Slightly more hydrophobic than tryptophan | Slightly more hydrophobic than tryptophan | More hydrophobic than tryptophan |

| Fluorescence Quantum Yield (Φ) | Very low (~0.01)[2] | ~0.13 | ~0.13 | Very low (~0.01) |

| λmax Absorption (nm) | ~285 | ~285 | ~285 | ~290 |

| λmax Emission (nm) | ~350 | ~350 | ~350 | ~360 |

| ¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃) | ~ -125 to -130 | ~ -120 to -125 | ~ -115 to -120[3] | ~ -135 to -140 |

Note: Exact values can vary depending on the solvent and local environment.

Synthesis of Fluorinated Tryptophan Analogs: Detailed Protocols

The chemical synthesis of fluorinated tryptophan isomers is a critical aspect of their accessibility for research. While numerous methods have been developed, this section provides representative, detailed protocols for the non-radioactive synthesis of each of the four primary positional isomers.

Synthesis of 4-Fluorotryptophan

The synthesis of 4-fluorotryptophan can be achieved through a multi-step process starting from 4-fluoroindole. A common strategy involves the gramine-based synthesis.

Protocol:

-

Gramine Synthesis: React 4-fluoroindole with dimethylamine and formaldehyde (Mannich reaction) to form 4-fluoro-3-(dimethylaminomethyl)indole (4-fluorogramine).

-

Alkylation: Treat the 4-fluorogramine with a suitable glycine equivalent, such as diethyl acetamidomalonate, in the presence of a base (e.g., sodium ethoxide) to introduce the amino acid backbone.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting intermediate with a strong acid (e.g., HCl) to remove the protecting groups and decarboxylate the malonate ester, yielding racemic 4-fluorotryptophan.

-

Resolution: If enantiomerically pure L-4-fluorotryptophan is required, the racemic mixture can be resolved using enzymatic methods or chiral chromatography.

Synthesis of 5-Fluorotryptophan

5-Fluorotryptophan is one of the more commonly used isomers and its synthesis can also be accomplished starting from the corresponding fluoroindole.

Protocol:

-

Starting Material: Begin with commercially available 5-fluoroindole.

-

Alkylation with Serine: A highly efficient method involves the enzymatic condensation of 5-fluoroindole with L-serine catalyzed by tryptophan synthase. This method has the advantage of directly producing the L-enantiomer.

-

Chemical Synthesis (Alternative): Alternatively, a chemical synthesis similar to that of 4-fluorotryptophan can be employed, starting with the formation of 5-fluorogramine followed by alkylation and deprotection steps.

Synthesis of 6-Fluorotryptophan

The synthesis of 6-fluorotryptophan follows a similar logic to its other isomers, often starting from 6-fluoroindole.

Protocol:

-

Vilsmeier-Haack Reaction: Treat 6-fluoroindole with phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position, yielding 6-fluoroindole-3-carboxaldehyde.

-

Azlactone Synthesis: Condense the aldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate to form an azlactone.

-

Reduction and Hydrolysis: Reduce the double bond of the azlactone and subsequently hydrolyze the ring and the benzoyl group to yield racemic 6-fluorotryptophan.

-

Resolution: Perform enzymatic or chromatographic resolution to obtain the desired L-enantiomer.

Synthesis of 7-Fluorotryptophan

The synthesis of 7-fluorotryptophan can be more challenging due to the steric hindrance at the 7-position of the indole ring.

Protocol:

-

Starting Material: Utilize 7-fluoroindole as the precursor.

-

Enzymatic Synthesis: As with 5-fluorotryptophan, the most direct route to the L-isomer is the tryptophan synthase-catalyzed reaction between 7-fluoroindole and L-serine.

-

Chemical Synthesis (Alternative): A multi-step chemical synthesis can be employed, which may involve protection of the indole nitrogen followed by lithiation and reaction with a suitable electrophile to introduce the side chain, followed by deprotection and conversion to the amino acid.

Applications in Research and Drug Development

Fluorinated tryptophans have become indispensable tools for investigating a wide array of biological questions. Their applications primarily leverage their unique properties as ¹⁹F NMR probes and, in some cases, as fluorescent reporters.

Probing Protein Structure and Dynamics with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems. This results in background-free spectra where the signals from the incorporated fluorinated tryptophan are the sole focus. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of:

-

Protein Conformation: Different conformers of a protein will often give rise to distinct ¹⁹F NMR signals.

-

Ligand Binding: The binding of a small molecule, peptide, or another protein can induce conformational changes that are readily detected as shifts in the ¹⁹F NMR spectrum.

-

Protein Dynamics: Line-broadening and other relaxation phenomena in the ¹⁹F NMR spectrum can provide insights into the dynamic processes occurring within a protein on a variety of timescales.

Experimental Workflow for ¹⁹F NMR Studies of Fluorinated Proteins

Elucidating Signaling Pathways: A Case Study of GPCRs

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Understanding their activation and signaling mechanisms is a major focus of drug discovery. Fluorinated tryptophan has been instrumental in studying the conformational changes that GPCRs undergo upon ligand binding and activation.

By incorporating a fluorinated tryptophan at a specific site within a GPCR, researchers can use ¹⁹F NMR to monitor the conformational landscape of the receptor in different functional states (e.g., inactive, agonist-bound, G protein-coupled). This allows for the detailed characterization of the allosteric communication between the ligand-binding pocket and the intracellular G protein-coupling interface.

Signaling Pathway of a Generic GPCR Studied with Fluorinated Tryptophan

Fluorescence Studies

While 4- and 7-fluorotryptophan have very low fluorescence quantum yields, 5- and 6-fluorotryptophan are fluorescent and can be used as probes in fluorescence spectroscopy. Their slightly altered spectral properties compared to natural tryptophan can sometimes be advantageous in distinguishing the signal of the probe from that of other tryptophans in the protein.

Conclusion

Fluorinated tryptophan analogs have firmly established themselves as a cornerstone of modern protein science. Their unique properties, particularly as ¹⁹F NMR probes, provide an unparalleled window into the structure, dynamics, and interactions of proteins. As synthetic methodologies continue to improve and our understanding of how to leverage their properties expands, the future of fluorinated tryptophans in both basic research and drug development looks exceptionally bright.

References

An In-depth Technical Guide to Boc-5-fluoro-DL-tryptophan: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-fluoro-DL-tryptophan is a fluorinated, Boc-protected derivative of the essential amino acid tryptophan. The introduction of a fluorine atom to the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group make this compound a valuable building block in medicinal chemistry and drug discovery. The fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of resulting peptides and small molecules, potentially enhancing metabolic stability, binding affinity, and lipophilicity. The Boc protecting group is crucial for its application in solid-phase and solution-phase peptide synthesis, allowing for the controlled and sequential assembly of amino acids into complex peptide chains. This guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and use, and an exploration of its biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound and its parent compound, 5-fluoro-DL-tryptophan, are summarized below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Boc-5-fluoro-D-tryptophan | 5-fluoro-DL-tryptophan | 5-fluoro-L-tryptophan |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | C₁₁H₁₁FN₂O₂[1][2] | C₁₁H₁₁FN₂O₂[][4] |

| Molecular Weight | 322.33 g/mol | 222.22 g/mol [1][2] | 222.22 g/mol [][4] |

| Appearance | White to off-white powder | Slightly off-white to brown powder or crystals[2] | White powder[4] |

| Melting Point | Not available | 261 °C[1] | 238-239 °C[4] |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM); less soluble in water.[5] | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol and acetic acid. | Soluble in 1M HCl. |

| Storage | 2-8°C[] | 2-8°C, keep dry[1] | 2-8°C[4] |

Spectral Data

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Boc-5-fluoro-D-tryptophan are available from suppliers and chemical databases. [6]

Experimental Protocols

Synthesis of N-Boc-5-fluoro-DL-tryptophan

This protocol is adapted from the general synthesis of N-Boc-L-tryptophan.

Materials:

-

5-fluoro-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoro-DL-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.

-

Reaction Initiation: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) followed by the dropwise addition of 1 M NaOH solution to maintain a pH between 9 and 10.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of N-Boc-5-fluoro-DL-tryptophan:

Caption: General workflow for the synthesis of this compound.

Use in Peptide Synthesis and Boc Deprotection

This compound is a key building block in peptide synthesis. The Boc group protects the amine during coupling reactions and is removed in a subsequent deprotection step.

General Peptide Coupling Step:

-

The carboxylic acid of this compound is activated using a coupling agent (e.g., DCC, HBTU).

-

The activated amino acid is then reacted with the free N-terminal amine of a growing peptide chain.

Boc Deprotection Protocol:

-

The Boc-protected peptide is dissolved in a suitable solvent (e.g., dichloromethane).

-

An acid, typically trifluoroacetic acid (TFA), is added to the solution. A common mixture is 50% TFA in DCM.

-

The reaction is stirred at room temperature for 30-60 minutes.

-

The solvent and excess TFA are removed under reduced pressure to yield the deprotected peptide as a TFA salt.

Biological Significance and Signaling Pathways

5-fluoro-DL-tryptophan, the deprotected form of the title compound, serves as an analog of tryptophan and can be processed in similar metabolic pathways. Its primary biological relevance lies in its role as a precursor to 5-fluoroserotonin, an analog of the neurotransmitter serotonin.

Serotonin Synthesis Pathway

Tryptophan is the natural precursor for the synthesis of serotonin (5-hydroxytryptamine). This process involves two key enzymatic steps:

-

Hydroxylation: Tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[7]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[8]

5-fluoro-DL-tryptophan can enter this pathway and be similarly converted by these enzymes to produce 5-fluoroserotonin. The incorporation of the fluorine atom can be used as a probe in ¹⁹F NMR studies to investigate enzyme mechanisms and protein dynamics.

Diagram of the Serotonin Synthesis Pathway with 5-fluoro-DL-tryptophan:

Caption: Biosynthesis of serotonin and the analogous pathway for 5-fluoroserotonin.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Peptide Synthesis: It is used as a building block to create peptides with modified properties. The resulting fluorinated peptides can exhibit enhanced stability against enzymatic degradation and improved membrane permeability.

-

Drug Discovery: The incorporation of a fluorinated tryptophan analog can lead to novel therapeutic agents with altered receptor binding affinities and pharmacokinetic profiles. This is particularly relevant in the development of drugs targeting serotonergic pathways, which are implicated in a wide range of neurological and psychiatric disorders.

-

Biochemical Probes: The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy. This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.

Conclusion

This compound is a versatile and powerful tool in the fields of chemical biology, medicinal chemistry, and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic protocols, enable its effective use in the creation of novel peptides and small molecules. The ability of its deprotected form to participate in the serotonin biosynthetic pathway provides a unique avenue for studying and modulating serotonergic signaling. As research continues to explore the impact of fluorination on biological activity, the importance of building blocks like this compound is set to grow, paving the way for the development of next-generation therapeutics.

References

- 1. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]

- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]

- 4. 5-Fluoro-L-tryptophan, 16626-02-1, High-Purity, SMB01347, Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]

- 6. BOC-5-FLUORO-D-TRYPTOPHAN(114926-41-9) 1H NMR [m.chemicalbook.com]

- 7. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

A Technical Guide to N-α-Boc-5-fluoro-DL-tryptophan: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-5-fluoro-DL-tryptophan (Boc-5-fluoro-DL-tryptophan), a fluorinated derivative of the essential amino acid tryptophan. It is intended for researchers, chemists, and professionals in the fields of drug discovery, peptide synthesis, and biochemistry. This guide details the compound's chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its synthesis and discusses its critical applications, particularly as a building block in the development of novel therapeutics and as a probe for studying protein structure and function.

Introduction

N-α-Boc-5-fluoro-DL-tryptophan is a synthetically modified amino acid that plays a crucial role in medicinal chemistry and biochemical research. It combines three key features: the racemic tryptophan backbone, a fluorine atom at the 5-position of the indole ring, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen.

The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] The 5-fluoroindole moiety makes this compound a valuable tool for creating peptides with enhanced pharmacological properties or for use as a ¹⁹F NMR probe to study protein structure and dynamics.[2][3] The Boc group is a common amine protecting group, essential for the stepwise and controlled assembly of amino acids during peptide synthesis; it is stable under many reaction conditions but can be easily removed with mild acid.[4]

This guide serves as a technical resource, consolidating key data and methodologies related to this compound to support its effective use in a research and development setting.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of N-α-Boc-5-fluoro-D-tryptophan and N-α-Boc-5-fluoro-L-tryptophan. The core structure consists of a 5-fluoroindole group attached to an alanine backbone, with the α-amino group protected by a tert-butoxycarbonyl moiety.

Structural Information

-

IUPAC Name: (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid

-

SMILES String: C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C

-

InChI Key: (for L-isomer) BSFODZRINGCUSL-ZDUSSCGKSA-N. The key for the DL-racemate would differ in the stereochemistry layer.

Quantitative Data Summary

The following table summarizes the key physicochemical properties for Boc-5-fluoro-tryptophan and its related parent compounds. Data is primarily for the L-isomer or the unprotected DL-form, as specific data for this compound is less commonly published; however, molecular formula and weight are identical for D, L, and DL-isomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [5] |

| Molecular Weight | 322.33 g/mol | [5] |

| Appearance | Typically an off-white to pale brown solid/powder | [6][7] |

| CAS Number | 53478-53-8 (for L-isomer) | [5] |

| 114926-41-9 (for D-isomer) | [8] | |

| 154-08-5 (for unprotected DL-isomer) | [6][7] | |

| Purity | Often ≥95% (by HPLC) | [6][7] |

| Storage Conditions | 2-8°C, keep dry | [7][] |

| Melting Point | 261 °C (for unprotected DL-isomer) |

Spectroscopic Data

Spectroscopic analysis is critical for verifying the structure and purity of this compound. Below are the expected characteristics based on published data for closely related analogs.

| Technique | Description | Reference(s) |

| ¹H NMR | Expected signals include: aromatic protons on the indole ring (shifts influenced by the fluorine substituent), the α-proton of the amino acid backbone, the β-protons, the indole N-H proton, and a characteristic singlet for the nine protons of the tert-butyl group (Boc) at ~1.4 ppm. | [8][10] |

| ¹⁹F NMR | A single resonance is expected, which is sensitive to the local chemical environment. This makes the 5-fluoro-tryptophan moiety an excellent probe for studying molecular interactions and protein conformation. The chemical shielding tensor for 5-fluoro-dl-tryptophan has been determined, providing a basis for structural analysis in oriented environments. | [2][7] |

| Mass Spec. | Electrospray ionization (ESI) mass spectrometry would typically show a molecular ion peak [M+H]⁺ at m/z 323.1 or a sodium adduct [M+Na]⁺ at m/z 345.1. | [11] |

Experimental Protocols

Synthesis via Boc Protection of 5-Fluoro-DL-Tryptophan

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O), adapted for 5-fluoro-DL-tryptophan.[10]

Materials:

-

5-Fluoro-DL-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-fluoro-DL-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water. Add 1 M NaOH solution (2.0-2.5 eq) and stir until the amino acid is fully dissolved. Cool the mixture to 0°C in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The product, N-α-Boc-5-fluoro-DL-tryptophan, can be further purified by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile building block with several key applications.

-